

# The Benzodioxane Scaffold: A Privileged Structure in Medicinal Chemistry

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## Compound of Interest

Compound Name: *Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate*

Cat. No.: *B1334357*

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The 1,4-benzodioxane ring system is a prominent structural motif found in a multitude of biologically active compounds and clinically significant pharmaceuticals.[1][2][3] Its unique conformation and electronic properties allow it to interact effectively with various biological receptors and enzymes, making it a "privileged scaffold" in drug design.[3] Notable examples of drugs featuring this core structure include Doxazosin, an  $\alpha$ -adrenergic blocker used to treat hypertension, and Eliglustat, a therapy for Gaucher's disease.[1][4] The versatility of the benzodioxane framework allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[3] **Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate** serves as a critical and versatile building block for accessing a wide array of these complex derivatives.[5]

## Core Physicochemical & Structural Properties

**Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate** is a solid, crystalline compound at room temperature.[6] Its identity and purity are defined by a specific set of physicochemical parameters that are crucial for its application in precise chemical synthesis.

## Quantitative Data Summary

The essential properties of the title compound are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Weight	194.18 g/mol	[7][8]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>	[6][7][8]
CAS Number	20197-75-5	[6][8]
Physical Form	Solid	[6]
Boiling Point	292.5°C at 760 mmHg	[6][8]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[8]
InChI Key	GYUXWAIDEGEMEE-UHFFFAOYSA-N	[6][8]
Synonyms	Methyl 1,4-benzodioxan-6-carboxylate; 2,3-Dihydrobenzo[b][6][9]dioxine-6-carboxylate	[8]

## Molecular Structure and Weight Elucidation

The molecular formula, C<sub>10</sub>H<sub>10</sub>O<sub>4</sub>, dictates the elemental composition of the molecule. The molecular weight is derived from the sum of the atomic weights of its constituent atoms:

- 10 Carbon atoms (≈ 12.011 amu each)
- 10 Hydrogen atoms (≈ 1.008 amu each)
- 4 Oxygen atoms (≈ 15.999 amu each)

This composition results in a calculated molecular weight of approximately 194.18 g/mol .[7][8]

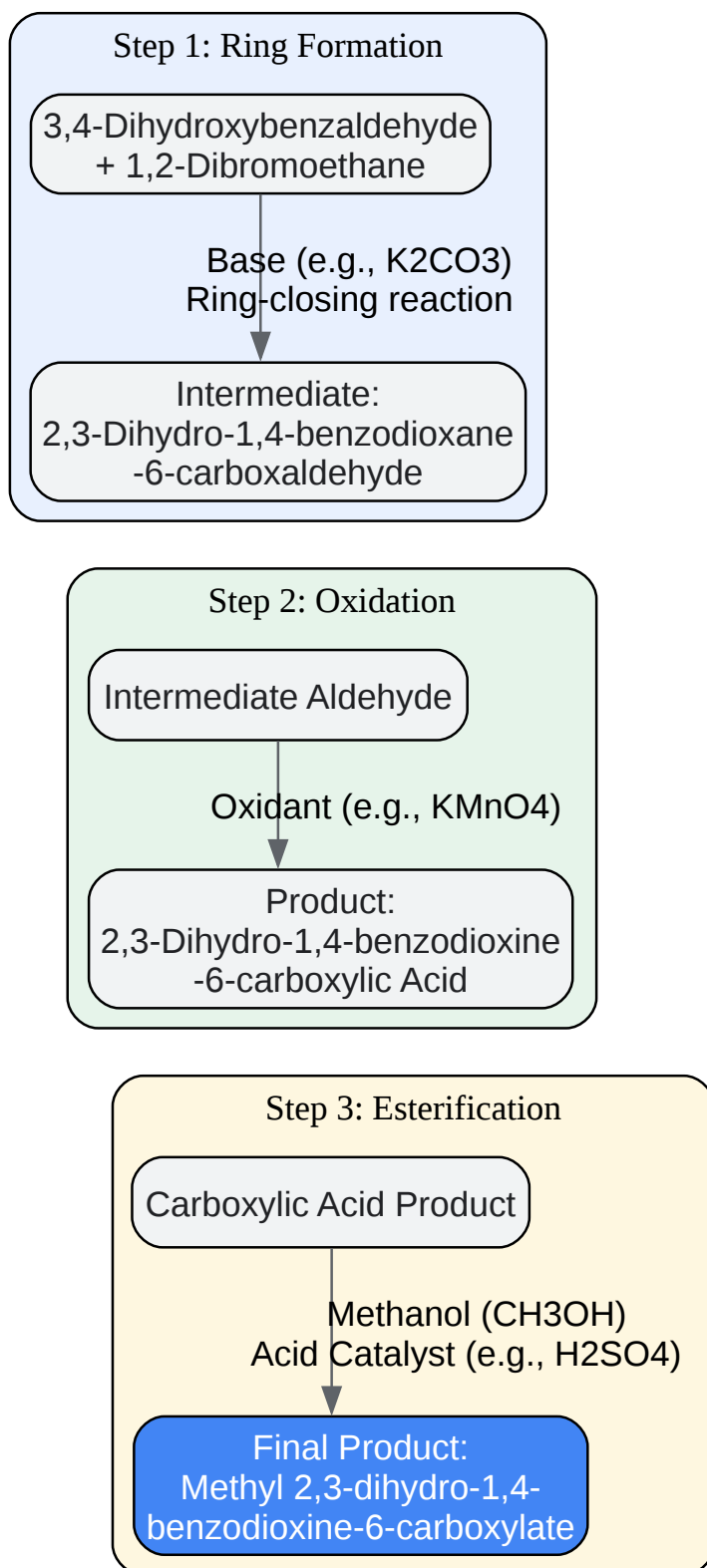
The structure consists of a benzene ring fused to a dioxane ring, with a methyl carboxylate group (-COOCH<sub>3</sub>) attached at the 6-position of the benzodioxane scaffold. This ester functional group is a key site for further chemical transformations.

## Synthesis and Characterization Workflow

The synthesis of **Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate** is typically achieved through multi-step processes starting from commercially available precursors. A common and industrially viable method involves the synthesis of its carboxylic acid precursor, followed by esterification.<sup>[10]</sup>

## Common Synthetic Pathway

A well-documented synthesis starts with 3,4-dihydroxybenzaldehyde. The process involves a Williamson ether synthesis-type cyclization followed by oxidation and esterification. The causality of this pathway is rooted in the high reactivity of the catechol hydroxyl groups and the stability of the resulting benzodioxane ring.



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Caption: Synthetic workflow for **Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate**.

## Example Protocol: Synthesis of the Carboxylic Acid Precursor[10]

This protocol describes the oxidation of the intermediate aldehyde to the corresponding carboxylic acid, a key step in the overall synthesis.

### Materials:

- 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde (1 equivalent)
- Potassium permanganate ( $\text{KMnO}_4$ ) (1.2 equivalents)
- Potassium hydroxide ( $\text{KOH}$ ) solution (10%)
- Concentrated hydrochloric acid ( $\text{HCl}$ )
- Deionized water

### Procedure:

- **Dissolution:** Suspend the starting aldehyde (e.g., 25g) in 500 mL of water in a reaction vessel and heat the mixture to 70-80°C with stirring.
- **Oxidant Preparation:** Separately, prepare a solution of  $\text{KMnO}_4$  (e.g., 30g) in 500 mL of water.
- **Addition:** Add the  $\text{KMnO}_4$  solution dropwise to the heated aldehyde suspension over approximately 40 minutes. The reaction is exothermic; maintain temperature control.
- **Reaction:** After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature. Add 10%  $\text{KOH}$  solution to make the solution alkaline, which helps precipitate manganese dioxide ( $\text{MnO}_2$ ).
- **Filtration:** Filter the mixture to remove the  $\text{MnO}_2$  solid. Wash the filter cake with water until the washings are neutral.

- **Precipitation:** Combine the filtrate and washings. Acidify the solution with concentrated HCl. A large amount of white solid (the desired carboxylic acid) will precipitate.
- **Isolation:** Filter the precipitated solid, wash it with water until neutral, and dry to obtain 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid.

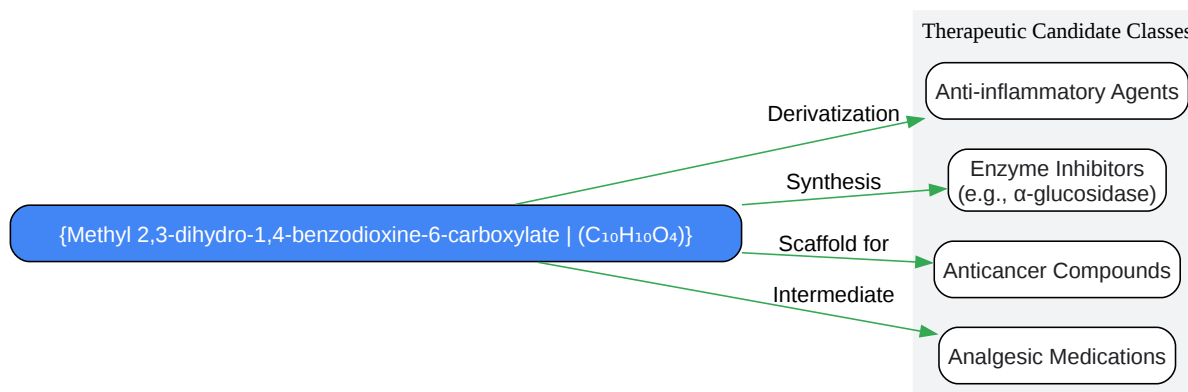
## Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR):**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.[\[4\]](#)[\[10\]](#)
- **Infrared (IR) Spectroscopy:** IR analysis helps identify key functional groups, such as the C=O stretch of the ester and the C-O-C stretches of the dioxane ring.[\[4\]](#)
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula.[\[4\]](#)

## Applications in Drug Development and Organic Synthesis

The primary value of **Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate** lies in its role as a versatile intermediate. The ester group can be readily hydrolyzed to the carboxylic acid or converted into an amide, hydrazide, or other functional groups, providing a gateway to a diverse library of complex molecules.[\[1\]](#)[\[4\]](#)



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Caption: Relationship between the core compound and its downstream applications.

- **Pharmaceutical Development:** This compound is a key building block in the synthesis of pharmaceuticals targeting neurological disorders, inflammation, and pain.[5][9] For example, the related carboxylic acid has been used to create hydrazone derivatives with potential anticancer and neuroprotective activities.[1]
- **Enzyme Inhibition Studies:** Derivatives synthesized from this molecule have been investigated as inhibitors for enzymes like α-glucosidase and acetylcholinesterase, which are relevant targets for metabolic and neurodegenerative diseases, respectively.[11]
- **Organic and Materials Science:** Beyond pharmaceuticals, it is used in the creation of complex organic molecules and can be incorporated into advanced materials like polymers and coatings to enhance their functional properties.[5]

## Conclusion

**Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate** is a molecule of significant scientific and commercial interest. With a molecular weight of 194.18 g/mol and the formula C<sub>10</sub>H<sub>10</sub>O<sub>4</sub>, its

true value is realized through its application as a foundational scaffold in multi-step organic synthesis. Its accessible synthesis and versatile ester functionality provide chemists with a reliable starting point for constructing novel and complex molecules with significant potential in drug discovery, from anti-inflammatory to anticancer agents. The robust methodologies for its synthesis and characterization underscore its importance as a staple intermediate for research and development professionals.

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